molecular formula C25H22N2O6 B14092214 6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione

6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14092214
M. Wt: 446.5 g/mol
InChI Key: BFHGWFWEJCGLTE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique quinazoline structure, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with appropriate aldehydes and ketones under acidic conditions to form the quinazoline core. Subsequent methoxylation and phenylation steps are carried out using reagents such as dimethyl sulfate and phenylboronic acid, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives with additional carbonyl groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

6,7-Dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to bind to sigma-2 receptors, which are implicated in various neurobiological processes. This binding can modulate intracellular calcium levels, dopaminergic activity, and other signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione

InChI

InChI=1S/C25H22N2O6/c1-31-18-11-9-16(10-12-18)21(28)15-26-20-14-23(33-3)22(32-2)13-19(20)24(29)27(25(26)30)17-7-5-4-6-8-17/h4-14H,15H2,1-3H3

InChI Key

BFHGWFWEJCGLTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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